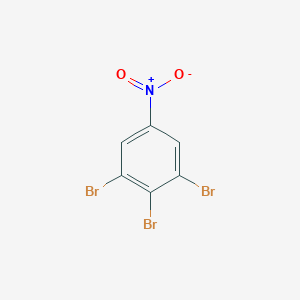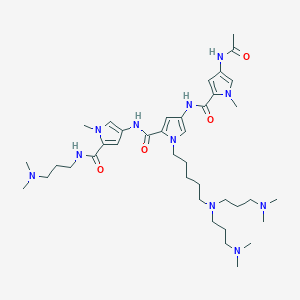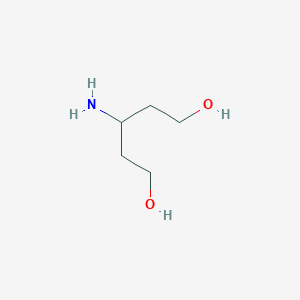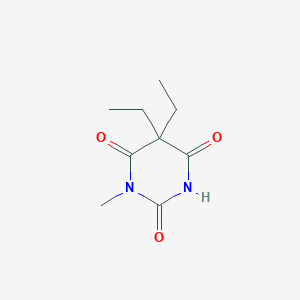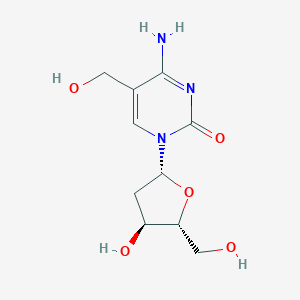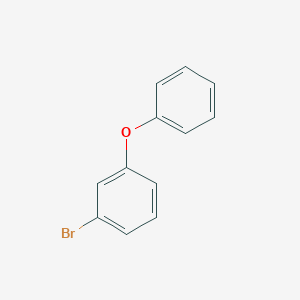
1-溴-3-苯氧基苯
概述
描述
1-Bromo-3-phenoxybenzene, also known as 3-Bromodiphenyl Ether, is an organic compound with the molecular formula C12H9BrO and a molecular weight of 249.10 . It appears as a colorless to light yellow clear liquid .
Synthesis Analysis
The synthesis of 1-Bromo-3-phenoxybenzene involves dissolving m-dibromobenzene and phenol in N-methylpyrrolidone, then adding copper oxide and cesium carbonate. The mixture is heated to 195°C for 50 minutes under nitrogen protection. After cooling to room temperature, the mixture is filtered through diatomaceous earth and diluted with water. The product is extracted with ethyl acetate, dried over anhydrous sodium sulfate, filtered, and concentrated. Finally, silica gel column chromatography is used for separation and purification .Molecular Structure Analysis
The molecular structure of 1-Bromo-3-phenoxybenzene consists of a benzene ring with a bromine atom and a phenoxy group attached to it .Chemical Reactions Analysis
Benzene, the base molecule in 1-Bromo-3-phenoxybenzene, can undergo electrophilic aromatic substitution because its aromaticity is maintained . This involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .Physical And Chemical Properties Analysis
1-Bromo-3-phenoxybenzene is a liquid at 20°C. It has a molecular weight of 249.103, a density of 1.4±0.1 g/cm3, and a boiling point of 301.3±25.0 °C at 760 mmHg .科学研究应用
Organic Synthesis
1-Bromo-3-phenoxybenzene is a versatile building block in organic synthesis. It is used to construct more complex molecules through reactions such as nucleophilic aromatic substitution or coupling reactions . Its bromine atom can be replaced by other groups, allowing for the synthesis of a wide range of derivatives. This compound is particularly useful in the synthesis of polymers, dyes, and pharmaceuticals.
Pharmaceutical Research
In pharmaceutical research, 1-Bromo-3-phenoxybenzene serves as a precursor for the synthesis of various biologically active molecules . It can be used to create phenoxybenzene derivatives that have potential medicinal properties, such as anti-inflammatory, antibacterial, or anticancer activities. The phenoxy group in particular is a common motif in drug design due to its stability and lipophilicity.
Material Science
The compound finds applications in material science, particularly in the development of organic electronic materials . Its aromatic structure and ability to undergo various chemical transformations make it suitable for creating conductive polymers and other electronic components. These materials are essential for developing new technologies in solar cells, LEDs, and transistors.
Agricultural Chemistry
1-Bromo-3-phenoxybenzene is also used in agricultural chemistry. It can be a starting material for the synthesis of agrochemicals, including pesticides and herbicides . The phenoxy group can mimic natural plant hormones, making it effective in regulating plant growth and protecting crops from pests.
Analytical Chemistry
In analytical chemistry, this compound is used as a standard or reference material in chromatography and mass spectrometry . It helps in the identification and quantification of similar compounds in complex mixtures. Its well-defined structure and properties provide a benchmark for analytical methods.
Environmental Applications
Lastly, 1-Bromo-3-phenoxybenzene has roles in environmental applications. It can be used in the study of environmental pollutants, particularly in the analysis of brominated flame retardants . Understanding its behavior and breakdown in the environment helps in assessing the risks and impacts of such chemicals on ecosystems.
安全和危害
作用机制
Target of Action
1-Bromo-3-phenoxybenzene is a synthetic organic compound that primarily targets the benzene ring in its reactions . The benzene ring is a key component of many biological molecules, including proteins, nucleic acids, and lipids.
Mode of Action
The compound interacts with its targets through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The electrophilic aromatic substitution reaction of 1-Bromo-3-phenoxybenzene affects the biochemical pathways involving benzene ring-containing molecules . The substitution reaction can lead to the formation of new organic compounds with altered properties, potentially affecting downstream biochemical pathways.
Pharmacokinetics
Given its molecular weight of 24910 , it is likely to have good bioavailability.
Result of Action
The result of the action of 1-Bromo-3-phenoxybenzene is the formation of a substituted benzene ring . This can lead to changes in the molecular and cellular functions of the target molecules, potentially affecting biological processes in which these molecules are involved.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 1-Bromo-3-phenoxybenzene. For instance, the rate of the electrophilic aromatic substitution reaction may be affected by the temperature and the pH of the environment .
属性
IUPAC Name |
1-bromo-3-phenoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDAKFFMKLQPTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074773 | |
| Record name | PBDE 002 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-phenoxybenzene | |
CAS RN |
6876-00-2 | |
| Record name | 3-Bromodiphenyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6876-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006876002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6876-00-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57095 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | PBDE 002 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-3-phenoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-BROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3W9N49713J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-(2,4-Difluorophenoxy)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8h)-one](/img/structure/B129616.png)
![Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B129620.png)
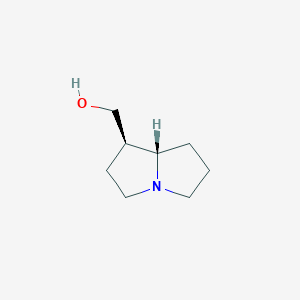
![6-(2,4-difluorophenoxy)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B129626.png)
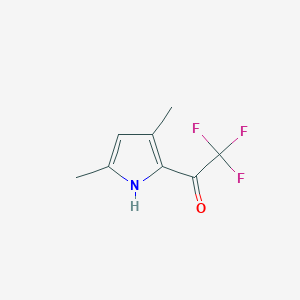
![(7R)-7-(hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B129630.png)
